"N-(4-bromobenzyl)cyclopropanamine chemical properties"
"N-(4-bromobenzyl)cyclopropanamine chemical properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of N-(4-bromobenzyl)cyclopropanamine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide a robust predictive profile. This document includes detailed information on the compound's structure, identifiers, and computed physicochemical properties. A detailed, plausible experimental protocol for its synthesis via reductive amination is presented, along with predicted spectral data (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, the potential biological significance of this compound is discussed based on the known activities of related cyclopropane and N-benzylamine derivatives. This guide is intended to serve as a valuable resource for researchers interested in the potential applications of N-(4-bromobenzyl)cyclopropanamine in medicinal chemistry and drug discovery.
Chemical Properties and Identifiers
Table 1: Chemical Identifiers for N-(4-bromobenzyl)cyclopropanamine and its Hydrochloride Salt
| Identifier | N-(4-bromobenzyl)cyclopropanamine (Free Base) | N-(4-bromobenzyl)cyclopropanamine Hydrochloride |
| IUPAC Name | N-(4-bromobenzyl)cyclopropanamine | N-(4-bromobenzyl)cyclopropanamine hydrochloride |
| CAS Number | 70894-73-4 | 1158780-91-6[1] |
| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN[1] |
| Molecular Weight | 226.11 g/mol | 262.57 g/mol [1] |
| Canonical SMILES | C1CC1NC(C2=CC=C(Br)C=C2) | C1CC1NC(C2=CC=C(Br)C=C2).Cl |
| InChI | InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | InChI=1S/C10H12BrN.ClH/c11-9-3-1-8(2-4-9)7-12-10-5-6-10;/h1-4,10,12H,5-7H2;1H |
| InChIKey | NFCBKJAOZHSQEX-UHFFFAOYSA-N | Not Available |
Table 2: Computed Physicochemical Properties of N-(4-bromobenzyl)cyclopropanamine (Free Base)
| Property | Value |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 225.0153 g/mol |
| Monoisotopic Mass | 225.0153 g/mol |
| Topological Polar Surface Area | 12 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 137 |
Note: These properties are computationally derived and may differ from experimental values.
Synthesis Protocol: Reductive Amination
A highly plausible and efficient method for the synthesis of N-(4-bromobenzyl)cyclopropanamine is through the reductive amination of 4-bromobenzaldehyde with cyclopropanamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired secondary amine.
Reaction Scheme
Caption: Synthesis of N-(4-bromobenzyl)cyclopropanamine.
Experimental Procedure
Materials:
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4-Bromobenzaldehyde
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Cyclopropanamine
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Methanol (or other suitable solvent like Dichloromethane)
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Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Glacial acetic acid (optional, as a catalyst for imine formation)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Hydrochloric acid (for hydrochloride salt formation, if desired)
Protocol:
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Imine Formation:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.
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To this solution, add cyclopropanamine (1.1 equivalents).
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If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
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Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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-
Reduction:
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Once the formation of the imine is complete, cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC or GC-MS.
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromobenzyl)cyclopropanamine.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Hydrochloride Salt Formation (Optional):
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Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
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Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield N-(4-bromobenzyl)cyclopropanamine hydrochloride as a solid.
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Predicted Spectroscopic Data
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Cyclopropyl-CH₂ | 0.4 - 0.6 (m, 4H) | 3 - 7 |
| Cyclopropyl-CH | 2.1 - 2.3 (m, 1H) | 30 - 35 |
| Benzyl-CH₂ | 3.7 - 3.9 (s, 2H) | 55 - 60 |
| Aromatic-CH (ortho to CH₂) | 7.2 - 7.4 (d, 2H) | 129 - 131 |
| Aromatic-CH (ortho to Br) | 7.4 - 7.6 (d, 2H) | 131 - 133 |
| Aromatic-C (ipso to CH₂) | - | 139 - 141 |
| Aromatic-C (ipso to Br) | - | 120 - 122 |
| NH | 1.5 - 2.5 (br s, 1H) | - |
Infrared (IR) Spectroscopy:
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N-H stretch: A weak to medium band is expected in the region of 3300-3500 cm⁻¹.
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C-H stretch (aromatic): Peaks are expected just above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks are expected just below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands are expected in the 1600-1450 cm⁻¹ region.
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C-N stretch: A band is expected in the 1250-1020 cm⁻¹ region.
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C-Br stretch: A strong band is expected in the 600-500 cm⁻¹ region.
Mass Spectrometry (MS):
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 225 and 227 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.
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Fragmentation: A prominent fragment is expected at m/z 170/172, corresponding to the 4-bromobenzyl cation, formed by the loss of the cyclopropylamine radical. Another significant fragment would be at m/z 91, corresponding to the tropylium ion, a common fragment for benzyl compounds.
Potential Biological Activity and Signaling Pathways
Direct biological studies on N-(4-bromobenzyl)cyclopropanamine have not been reported in the available literature. However, the structural motifs present in the molecule, namely the cyclopropane ring and the N-benzylamine core, are found in numerous biologically active compounds. This suggests that N-(4-bromobenzyl)cyclopropanamine could be a valuable scaffold for drug discovery.
Insights from Cyclopropane-Containing Compounds
The cyclopropane ring is a key structural feature in many bioactive molecules due to its unique conformational rigidity and electronic properties.[2][3][4] Derivatives containing this moiety have demonstrated a wide array of biological activities, including:
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Antimicrobial and Antifungal Activity: Numerous cyclopropane-containing compounds have been reported to exhibit significant antibacterial and antifungal properties.[4]
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Anticancer Activity: The rigid nature of the cyclopropane ring can lead to specific interactions with biological targets, and several derivatives have been investigated for their antiproliferative effects on various cancer cell lines.[3]
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Enzyme Inhibition: The strained ring system can mimic transition states of enzymatic reactions, leading to potent enzyme inhibitors.
Insights from N-Benzylamine Derivatives
The N-benzylamine scaffold is also a common feature in many pharmacologically active compounds. The nature and position of substituents on the benzyl ring can significantly influence the biological activity. N-benzyl substituted compounds have shown potential as:
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Antiproliferative Agents: Certain N-benzyl-substituted aminodiols have demonstrated remarkable antiproliferative activity against various cancer cell lines.[5]
Given these precedents, it is plausible that N-(4-bromobenzyl)cyclopropanamine could exhibit antimicrobial or anticancer properties. The presence of the bromine atom on the phenyl ring could further enhance its biological activity through halogen bonding or by modifying its lipophilicity and metabolic stability.
Potential Signaling Pathway Interactions
While no specific signaling pathways have been identified for N-(4-bromobenzyl)cyclopropanamine, a general workflow for investigating its potential biological activity and identifying target pathways is presented below.
Caption: Experimental workflow for biological activity assessment.
Conclusion
N-(4-bromobenzyl)cyclopropanamine is a chemical entity with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on its structural components. The information presented herein is intended to facilitate future research into this promising compound and its derivatives. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of N-(4-bromobenzyl)cyclopropanamine.
References
- 1. N-benzylcyclopropylamine [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
